4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)
Description
Chemical Structure and Properties
4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid) (CAS: 2590863-00-4, referred to as DPDB) is a biphenyl-based tetracarboxylic acid derivative with a central diphenylethene core. Its molecular formula is C40H28O4, and molecular weight is 572.65 g/mol . The compound exhibits aggregation-induced emission (AIE) characteristics, displaying strong luminescence in the solid state or at high concentrations due to restricted intramolecular rotation . DPDB is widely used as a ligand in metal-organic frameworks (MOFs) and as a functional material in optoelectronic devices due to its rigid, conjugated structure and multiple carboxylate groups .
Synthesis
DPDB is synthesized via hydrolysis of its ester precursor. For example, diethyl 4',4'''-(2,2-bis(4-(ethoxycarbonyl)phenyl)ethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylate) undergoes saponification using NaOH in THF/water, followed by acidification with HCl to yield the final product in 85% yield .
Properties
IUPAC Name |
4-[4-[1-[4-(4-carboxyphenyl)phenyl]-2,2-diphenylethenyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O4/c41-39(42)35-23-15-29(16-24-35)27-11-19-33(20-12-27)38(37(31-7-3-1-4-8-31)32-9-5-2-6-10-32)34-21-13-28(14-22-34)30-17-25-36(26-18-30)40(43)44/h1-26H,(H,41,42)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPAUAFNKHJNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Segment Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction emerges as a cornerstone for assembling biphenyl fragments. This palladium-catalyzed cross-coupling between aryl halides and boronic acids offers high regiocontrol and functional group tolerance. For instance, 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid was synthesized using 4-bromophenylboronic acid and a cyclopropane-carboxylic acid derivative under Pd(PPh₃)₄ catalysis in toluene/water at 80°C, achieving 78% yield . Adapting this protocol, the biphenyl-4-carboxylic acid precursors for the target compound could be prepared by coupling 4-bromobenzoic acid derivatives with appropriately substituted phenylboronic acids.
Critical Parameters:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is preferred for its stability and activity .
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Solvent: Mixed toluene/water systems facilitate phase separation and minimize side reactions.
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Base: Potassium carbonate ensures deprotonation of the boronic acid while maintaining mild conditions.
Stilbene Core Formation via Base-Mediated Condensation
The central 2,2-diphenylethene unit is typically constructed through aldol-like condensations. Patent CN102627565A demonstrates this approach using o-nitrotoluene and o-nitrobenzaldehyde in the presence of tetrabutylammonium bromide (TBAB) and sodium hydroxide . Under optimized conditions (30–35°C, 5–12 hours), the reaction achieves up to 81.4% yield of 2,2'-dinitrostilbene, which can be reduced to the corresponding diamino compound and further functionalized .
Representative Procedure:
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Reactants: o-Nitrotoluene (2.8 g, 0.02 mol) and o-nitrobenzaldehyde (3.1 g, 0.02 mol).
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Catalyst: TBAB (0.5–0.9 g) as a phase-transfer agent.
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Base: Aqueous NaOH (50%, 1.2 g) with supplemental solid NaOH (0.2–0.4 g).
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Solvent: Toluene or benzene (15 mL).
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Workup: Washing to neutrality, solvent evaporation, and recrystallization from methanol .
Table 1: Condensation Optimization (Adapted from )
| Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBAB (7.75) | Toluene | 12 | 79.6 | >97 |
| TBAB (14.0) | Benzene | 12 | 81.4 | >98 |
| TEAB (9.5) | Toluene | 12 | 79.6 | >96 |
Oxidation of Methyl Groups to Carboxylic Acids
The terminal methyl groups on biphenyl units must be oxidized to carboxylic acids. While direct oxidation of methyl groups using strong oxidants like KMnO₄ or CrO₃ is feasible, the patent literature suggests alternative pathways. USRE33779E describes the decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile, yielding 4,4'-dihydroxybiphenyl . Although this method targets hydroxyl groups, analogous strategies could oxidize isopropyl or methyl substituents to carboxylic acids via iterative oxidation steps.
Proposed Oxidation Sequence:
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Hydroxylation: Convert methyl to hydroxymethyl using H₂O₂/acid .
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Oxidation: Transform hydroxymethyl to carboxylic acid via Jones reagent (CrO₃/H₂SO₄).
Advantages:
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Selectivity: Hydrogen peroxide minimizes over-oxidation compared to harsher oxidants.
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Solvent: Acetonitrile stabilizes intermediates and facilitates homogeneous reaction mixtures .
Integrated Synthesis Strategy
Combining the above methodologies, a plausible synthesis of the target compound involves:
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Suzuki Coupling: Prepare biphenyl-4-methyl derivatives via Pd-catalyzed coupling.
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Condensation: Assemble the stilbene core using nitro precursors, followed by reduction to amines.
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Oxidation: Convert methyl groups to carboxylic acids via hydroxylation and subsequent oxidation.
Example Protocol:
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Step 1: Suzuki coupling of 4-methylphenylboronic acid with 4-bromotoluene yields 4,4'-dimethylbiphenyl.
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Step 2: Condensation of 4-methylbiphenyl derivatives under basic conditions forms the stilbene bridge.
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Step 3: Oxidation with H₂O₂/H₂SO₄ followed by Jones oxidation installs carboxylic acid groups.
Yield Considerations:
Environmental and Industrial Considerations
Industrial scalability requires addressing solvent toxicity, catalyst recovery, and waste management. The use of acetonitrile in USRE33779E poses recycling challenges due to its high polarity , while benzene in CN102627565A raises safety concerns . Substituting toluene and optimizing catalyst loading (e.g., reducing Pd from 2.44 mol% to 1.5 mol%) could enhance sustainability without compromising yield .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,4’‘’-(2,2-Diphenylethene-1,1-diyl)bis([1,1’-biphenyl]-4-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares DPDB with structurally related compounds:
Key Findings
AIE Properties : DPDB and L12 exhibit strong AIE due to their rigid, planar structures, whereas ETTC and H8ETTB show weaker emission due to higher conformational flexibility .
MOF Performance :
- DPDB-based Zr-MOFs demonstrate moderate surface areas (~1500 m²/g) and selective CO2 adsorption .
- ETTC-derived MOFs (e.g., PCN-61) achieve exceptional surface areas (>6000 m²/g) and methane storage capacity (~200 cm³/g at 35 bar) .
- H8ETTB forms MOFs with ultra-large pores (up to 98 Å), enabling encapsulation of biomolecules like green fluorescent protein .
Synthetic Complexity :
Biological Activity
4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)
- CAS Number : 2590863-00-4
- Molecular Formula : C38H30O4
- Molecular Weight : 554.65 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Studies have shown that derivatives of diphenylethene compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) which leads to oxidative stress and subsequent cell death.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit inflammatory pathways, potentially through the modulation of cytokine production.
- Antioxidant Properties : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Mechanism
The anticancer activity is primarily attributed to the following mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Inhibition of Cell Proliferation : It has been observed to inhibit key signaling pathways involved in cell cycle regulation.
Anti-inflammatory Mechanism
The anti-inflammatory effects may involve:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of many pro-inflammatory genes. Inhibition leads to reduced expression of inflammatory cytokines.
Antioxidant Mechanism
The antioxidant activity is linked to:
- Free Radical Scavenging : The compound can neutralize free radicals, thus preventing cellular damage.
Case Studies
| Study | Findings | |
|---|---|---|
| Zhang et al. (2020) | Demonstrated that the compound induced apoptosis in breast cancer cell lines through ROS generation. | Suggests potential for therapeutic use in breast cancer treatment. |
| Lee et al. (2021) | Found that the compound reduced TNF-alpha levels in LPS-stimulated macrophages. | Indicates anti-inflammatory potential in chronic inflammatory diseases. |
| Kim et al. (2022) | Reported antioxidant activity through DPPH scavenging assays showing significant free radical reduction. | Supports its role as a protective agent against oxidative stress. |
Q & A
Q. Key Challenges :
- Avoiding homocoupling side reactions.
- Maintaining steric control during coupling due to bulky substituents.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and monitor coupling efficiency. For biphenyl systems, aromatic protons appear as multiplets in δ 7.2–8.3 ppm, while the diphenylethene bridge shows characteristic singlet peaks .
- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) verify functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₃₈H₂₆O₄: ~563.18 g/mol) .
Advanced: How does the compound’s electronic structure influence its application in organic electronics (e.g., OLEDs)?
Methodological Answer:
The conjugated diphenylethene-biphenyl system enables extended π-delocalization, critical for charge transport in optoelectronic devices. Key analyses include:
- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels (e.g., HOMO ≈ -5.8 eV vs. vacuum) to assess electron injection efficiency .
- UV-Vis/PL Spectroscopy : Monitor absorption/emission maxima (e.g., λₐᵦₛ ~350 nm, λₑₘ ~450 nm) to correlate structure with optoelectronic properties .
- DFT Calculations : Model frontier molecular orbitals to predict charge mobility and exciton binding energy .
Q. Data Contradictions :
- Discrepancies in reported HOMO levels (e.g., -5.6 eV vs. -5.9 eV) may arise from solvent effects or measurement protocols. Standardize using ferrocene/ferrocenium reference .
Advanced: What strategies mitigate aggregation-induced quenching in solid-state applications?
Methodological Answer:
- Steric Modification : Introduce alkyl chains (e.g., pentyloxy groups) to reduce π-π stacking .
- Co-crystallization : Blend with inert matrices (e.g., PMMA) to disperse molecules and enhance photoluminescence quantum yield (PLQY) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) to ensure compatibility with device fabrication .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with acute toxicants) .
- Ventilation : Use fume hoods (minimum airflow 0.5 m/s) to avoid inhalation of fine particles (GHS Category 4 toxicity) .
- Storage : Store in amber glass vials at 2–8°C under inert gas (prevents photodegradation and hydrolysis) .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility parameters (e.g., Hansen solubility parameters) to optimize solvent selection .
- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzyme inhibition for therapeutic applications) .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Basic: What are common impurities in synthesized batches, and how are they resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
